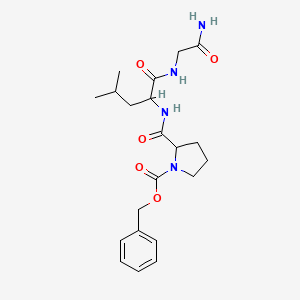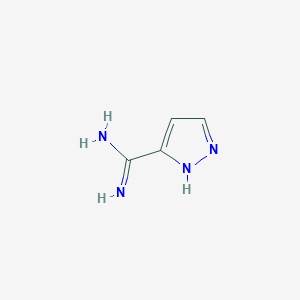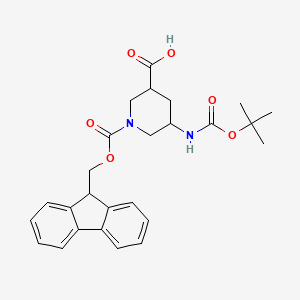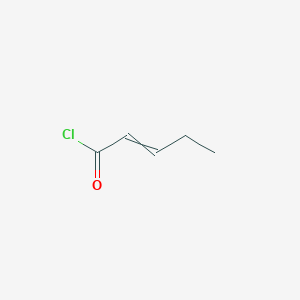![molecular formula C22H16N4O2S B12503884 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields Its structure includes an acenaphthylene moiety fused with a triazine ring, a sulfanyl group, and an acetamide group attached to a methoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the acenaphthylene and triazine precursors. These precursors are then subjected to a series of reactions to introduce the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfur-containing compounds, acylating agents, and methoxyphenyl derivatives. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism by which 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with a different position of the methoxy group.
2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(3-ACETYLPHENYL)ACETAMIDE: Similar structure but with an acetyl group instead of a methoxy group.
Uniqueness
The unique combination of the acenaphthylene, triazine, sulfanyl, and methoxyphenyl groups in 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C22H16N4O2S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H16N4O2S/c1-28-17-11-3-2-10-16(17)23-18(27)12-29-22-24-20-14-8-4-6-13-7-5-9-15(19(13)14)21(20)25-26-22/h2-11H,12H2,1H3,(H,23,27) |
InChIキー |
YPVHXNDJAUBNJN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)



![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)
![2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)


![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
